4-Hydroxy-3-methoxybenzaldehyde O-Methyloxime
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methoxybenzaldehyde O-Methyloxime typically involves the reaction of 4-Hydroxy-3-methoxybenzaldehyde with methoxyamine hydrochloride in the presence of a base such as sodium acetate . The reaction is carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methoxybenzaldehyde O-Methyloxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
4-Hydroxy-3-methoxybenzaldehyde O-Methyloxime has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methoxybenzaldehyde O-Methyloxime involves its interaction with specific molecular targets, such as enzymes and receptors . It can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity . The pathways involved include oxidative stress response and signal transduction .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: Similar structure but lacks the O-Methyloxime group.
3-Hydroxy-4-methoxybenzaldehyde: Positional isomer with different functional group positions.
4-Hydroxy-3-methoxybenzaldehyde oxime: Similar but without the methoxy group.
Uniqueness
4-Hydroxy-3-methoxybenzaldehyde O-Methyloxime is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity . Its ability to form stable oxime derivatives makes it valuable in various synthetic and research applications .
Properties
CAS No. |
93249-67-3 |
---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-methoxy-4-[(E)-methoxyiminomethyl]phenol |
InChI |
InChI=1S/C9H11NO3/c1-12-9-5-7(6-10-13-2)3-4-8(9)11/h3-6,11H,1-2H3/b10-6+ |
InChI Key |
TWLUCZWNLUUHJT-UXBLZVDNSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/OC)O |
SMILES |
COC1=C(C=CC(=C1)C=NOC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NOC)O |
Origin of Product |
United States |
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